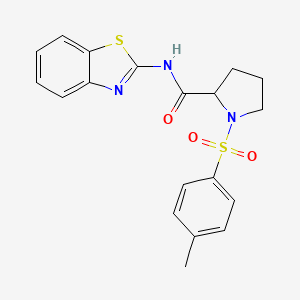
N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and sulfonyl moieties. These types of compounds are often studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties, as well as their use in green chemistry due to their interesting chemical structures and reactivity.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides can be achieved by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a green synthesis approach due to the use of water as a solvent . Similarly, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of aminopyridines with an imidazolide precursor . These methods highlight the versatility of benzothiazole derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as 1H-NMR and X-ray diffraction analysis. The structure-activity relationship studies reveal that the spatial arrangement of the benzothiazole and other moieties, such as pyridine, can significantly influence the biological activity of these compounds . The molecular conformation is crucial for understanding the pharmacological properties of these molecules.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including condensation with amines to form sulphonamide derivatives . The reactivity of these compounds can be influenced by the presence of substituents, which can either facilitate or hinder reactions such as acylation . The chemical behavior of these compounds is essential for designing molecules with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, partition coefficients, and stability, are important for their pharmacokinetic profiles. For example, the lipophilic nature of certain benzamide derivatives can affect their ability to penetrate biological membranes, which is crucial for their distribution in the body and their potential as pharmaceutical agents . The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, providing insights into their potential therapeutic applications .
Relevant Case Studies
Several studies have demonstrated the biological activities of benzothiazole derivatives. For instance, some derivatives have shown significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains . Additionally, certain compounds have exhibited analgesic and anti-inflammatory properties, with some exceeding the effectiveness of known drugs . The anticancer activity of these molecules has also been evaluated, with some compounds showing promising results against breast cancer cells . These case studies underscore the therapeutic potential of benzothiazole derivatives in treating various diseases.
科学的研究の応用
Synthesis and Biological Activities
Diuretic Activity : A study by Yar & Ansari (2009) synthesized a series of compounds including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide and evaluated their in vivo diuretic activity. One compound in this series demonstrated promising results (Yar & Ansari, 2009).
Antimicrobial and Other Activities : Patel et al. (2009) conducted a study where they synthesized various substituted benzothiazoles with sulphonamido quinazolinyl imidazole and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Structure-Activity Relationship : Ukrainets et al. (2019) explored the synthesis and structure-activity relationship of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Their study included quantum and chemical calculations and pharmacological screening, indicating analgesic and anti-inflammatory properties for the synthesized substances (Ukrainets et al., 2019).
Antibacterial and Antifungal Properties : A study by Incerti et al. (2017) synthesized N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides and evaluated their antimicrobial activities, showing potent results against various bacterial and fungal species (Incerti et al., 2017).
Anticancer Evaluation : Senthilkumar et al. (2021) synthesized N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and assessed its antibacterial, antifungal, and anticancer activities, particularly against breast cancer cells (Senthilkumar et al., 2021).
Anticonvulsant Activity : Khokra et al. (2019) reported the synthesis of benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant potential, revealing that some synthesized compounds demonstrated significant activity in this regard (Khokra et al., 2019).
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-8-10-14(11-9-13)27(24,25)22-12-4-6-16(22)18(23)21-19-20-15-5-2-3-7-17(15)26-19/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTHKFKUXFFOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)
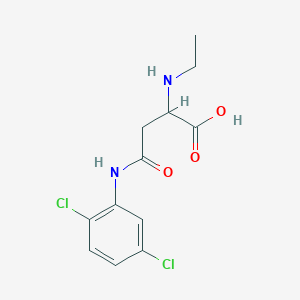

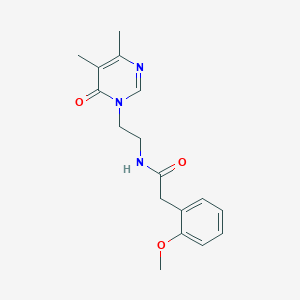
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)
![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)
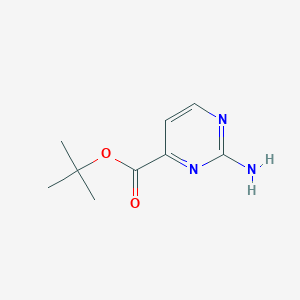
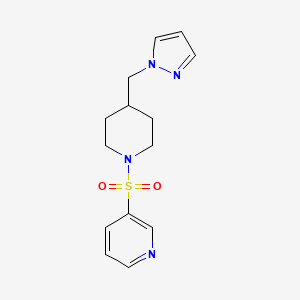
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)
![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)
![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)